12-Amino-2-phenylpyrano[2,3-a]acridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Amino-2-phenylpyrano[2,3-a]acridin-4-one is a heterocyclic compound that belongs to the class of acridine derivatives. It is characterized by a fused pyranoacridine structure with an amino group at the 12th position and a phenyl group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-Amino-2-phenylpyrano[2,3-a]acridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzophenone with malononitrile in the presence of a base, followed by cyclization with an appropriate aldehyde to form the pyranoacridine core. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
12-Amino-2-phenylpyrano[2,3-a]acridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 12th position can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Wirkmechanismus
The mechanism of action of 12-Amino-2-phenylpyrano[2,3-a]acridin-4-one involves its ability to intercalate into DNA, disrupting the normal function of the double helix. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the prevention of DNA replication and transcription. Additionally, the compound may induce oxidative stress and apoptosis in cancer cells, contributing to its anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: A parent compound with a simpler structure, known for its anti-microbial and anti-cancer properties.
Acriflavine: A derivative of acridine used as an antiseptic and anti-cancer agent.
Proflavine: Another acridine derivative with anti-bacterial and anti-cancer activities.
Uniqueness
12-Amino-2-phenylpyrano[2,3-a]acridin-4-one is unique due to its fused pyranoacridine structure, which imparts distinct chemical and biological properties. The presence of the amino and phenyl groups enhances its ability to interact with biological targets, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C22H14N2O2 |
---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
12-amino-2-phenylpyrano[2,3-a]acridin-4-one |
InChI |
InChI=1S/C22H14N2O2/c23-21-14-8-4-5-9-16(14)24-17-11-10-15-18(25)12-19(26-22(15)20(17)21)13-6-2-1-3-7-13/h1-12H,(H2,23,24) |
InChI-Schlüssel |
KJASZOGBCZIQRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C5=CC=CC=C5N=C4C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.